molecular formula C18H17ClO3 B14356225 2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate CAS No. 90358-55-7

2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate

Cat. No.: B14356225
CAS No.: 90358-55-7
M. Wt: 316.8 g/mol
InChI Key: XAPJFLUBVOSBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a benzoate moiety with a chlorocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 2-tert-butylphenol with 4-(chlorocarbonyl)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

    Reduction Reactions: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary amines, or alcohols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Alcohols: Formed from the reduction of the chlorocarbonyl group.

    Hydroperoxides: Formed from the oxidation of the tert-butyl group.

Scientific Research Applications

2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenyl 4-(chlorocarbonyl)benzoate: Similar structure but with different substituents on the phenyl ring.

    2-tert-Butylphenyl 4-(methoxycarbonyl)benzoate: Contains a methoxycarbonyl group instead of a chlorocarbonyl group.

    2-tert-Butylphenyl 4-(hydroxycarbonyl)benzoate: Contains a hydroxycarbonyl group instead of a chlorocarbonyl group.

Uniqueness

2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the tert-butyl and chlorocarbonyl groups allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

90358-55-7

Molecular Formula

C18H17ClO3

Molecular Weight

316.8 g/mol

IUPAC Name

(2-tert-butylphenyl) 4-carbonochloridoylbenzoate

InChI

InChI=1S/C18H17ClO3/c1-18(2,3)14-6-4-5-7-15(14)22-17(21)13-10-8-12(9-11-13)16(19)20/h4-11H,1-3H3

InChI Key

XAPJFLUBVOSBNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.